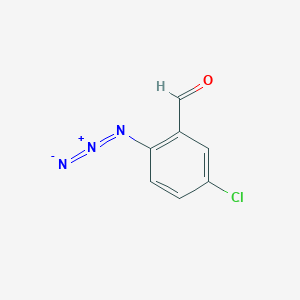![molecular formula C16H8N2O4 B15090760 2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1052137-51-5](/img/structure/B15090760.png)
2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C16H8N2O4. It is characterized by the presence of two cyano groups and two carboxylic acid groups attached to a biphenyl backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of biphenyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano groups can yield amine derivatives.
Substitution: The biphenyl backbone allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
- Oxidized derivatives
- Amine derivatives
- Halogenated biphenyl compounds
Applications De Recherche Scientifique
2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive cyano and carboxylic acid groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the generation of reactive intermediates. The pathways involved in these reactions are influenced by the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- 1,1’-Biphenyl-2,2’-dicarboxylic acid
- 4,4’-Dicyano-1,1’-biphenyl
Uniqueness: 2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the simultaneous presence of both cyano and carboxylic acid groups on the biphenyl backbone. This dual functionality allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
1052137-51-5 |
|---|---|
Formule moléculaire |
C16H8N2O4 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
4-(4-carboxy-2-cyanophenyl)-3-cyanobenzoic acid |
InChI |
InChI=1S/C16H8N2O4/c17-7-11-5-9(15(19)20)1-3-13(11)14-4-2-10(16(21)22)6-12(14)8-18/h1-6H,(H,19,20)(H,21,22) |
Clé InChI |
LYTLEAAZOOAVMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)C#N)C2=C(C=C(C=C2)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
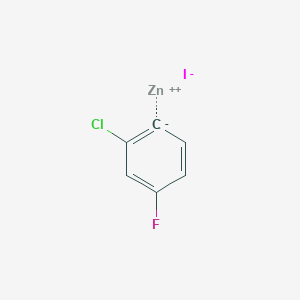
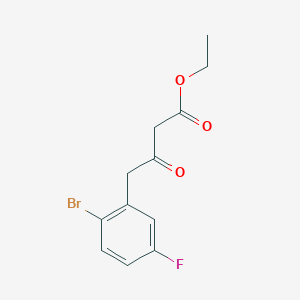

![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
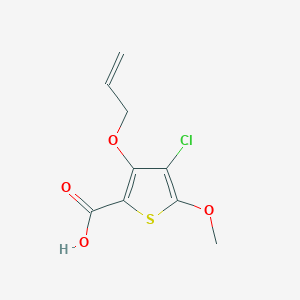
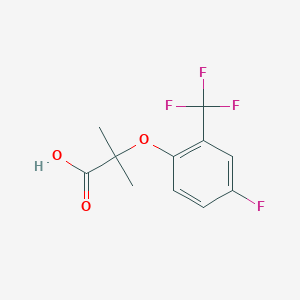


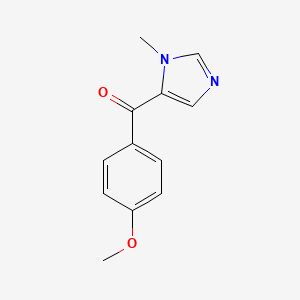
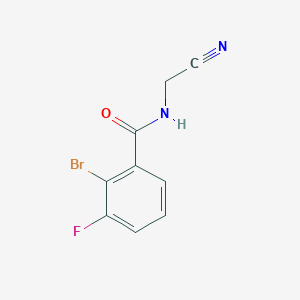
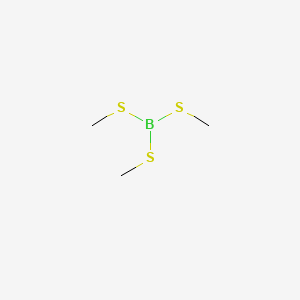
![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)
